(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
Description
(7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride is a chiral spirocyclic amine hydrochloride salt characterized by a unique fused bicyclic structure. The spiro[3.4]octane scaffold features a six-membered azaspiro ring system with a methyl substituent at the 7th position in the (S)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This can be done using conventional chemical transformations such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. This can be achieved by optimizing the reaction conditions to increase yield and selectivity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, depending on the specific transformation .
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted spirocyclic derivatives. These products can be further functionalized to create a wide range of biologically active molecules .
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
The compound has been identified as a promising lead in the development of antitubercular agents due to its potent inhibitory activity against Mycobacterium tuberculosis. In vitro studies show that derivatives of this compound can achieve minimal inhibitory concentrations as low as , indicating strong potential for further drug development targeting tuberculosis.
Neuropharmacological Research
Research indicates that (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride may interact with neurotransmitter receptors, suggesting its potential application in treating neurological disorders. Interaction studies are ongoing to elucidate its binding affinities and mechanisms of action within biological systems.
Synthetic Applications
Building Block for Spirocyclic Compounds
This compound serves as a valuable building block in the synthesis of biologically relevant spirocyclic pyrrolidines. Various synthetic routes have been developed to optimize yield and purity, including methods such as recrystallization and chromatography.
Synthetic Routes
The synthesis typically involves the annulation of cyclopentane and azetidine rings, employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods are crucial for producing high-purity compounds suitable for biological testing .
Structural Comparisons
The unique spiro structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting its structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (7R)-7-Methyl-6-azaspiro[3.4]octane hydrochloride | Enantiomer with similar structure | Different stereochemistry affects biological activity |
| 6-Azaspiro[2.5]octane hydrochloride | Different ring structure | Variations in ring size impact chemical properties |
| 7-Methyl-5-azaspiro[3.4]octane hydrochloride | Similar spiro structure | Variation in ring attachment influences reactivity |
Case Studies
Case Study 1: Antitubercular Development
A study focused on synthesizing derivatives of this compound demonstrated its efficacy against tuberculosis, leading to further exploration of its analogs as potential therapeutic agents in clinical settings.
Case Study 2: Neuropharmacological Interactions
Preliminary findings from receptor binding assays suggest that this compound may act as an agonist at certain neurotransmitter receptors, paving the way for studies aimed at developing treatments for conditions like depression and anxiety.
Mechanism of Action
The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (7S)-7-Methyl-6-azaspiro[3.4]octane hydrochloride with structurally related azaspiro compounds, highlighting key differences in substituents, ring systems, and bioactivity profiles:
Key Observations
Impact of Heteroatoms :
- Replacement of nitrogen with oxygen (e.g., 6-Oxa-2-azaspiro[3.4]octane HCl) increases polarity and solubility but reduces basicity, affecting receptor binding .
- Sulfur incorporation (e.g., 7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl) may enhance metabolic stability and lipophilicity, as seen in related antimicrobial agents .
Substituent Effects: Fluorine atoms (e.g., in 8,8-Difluoro-6-azaspiro[3.4]octane HCl) improve bioavailability and CNS penetration due to increased electronegativity and reduced metabolic degradation .
Bioactivity Correlations :
- Compounds with dual nitrogen atoms (e.g., 2-Methyl-2,6-diazaspiro[3.4]octane) show broader enzyme inhibition profiles, as observed in kinase-targeting studies .
- Spirocyclic amines with rigid frameworks are prioritized in dopamine receptor modulation, though specific data for the target compound remain speculative .
Biological Activity
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₈ClN, with a molecular weight of approximately 175.7 g/mol. The compound features a spirocyclic structure that allows it to interact with various biological targets, potentially modulating their activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 175.7 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Research indicates that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Its spirocyclic structure enables it to fit into unique binding sites, which may lead to modulation of protein activity and potential therapeutic effects in neurological disorders and other conditions.
Pharmacological Studies
- Antitubercular Activity : Preliminary studies suggest that this compound exhibits inhibitory activities against Mycobacterium tuberculosis, making it a candidate for antitubercular drug development.
- Neurotransmitter Receptor Interaction : Investigations into the binding affinity of this compound with neurotransmitter receptors indicate potential applications in treating neurological disorders .
- Enzyme Inhibition : The compound has been studied for its enzyme inhibition properties, which could be relevant in various therapeutic contexts, including cancer treatment and metabolic disorders.
Case Study 1: Antitubercular Activity
A study conducted on the antitubercular properties of this compound demonstrated significant inhibitory effects against several strains of Mycobacterium tuberculosis. The results indicated that the compound could serve as a lead in developing new antitubercular agents.
Case Study 2: Neurological Implications
Research exploring the interaction of this compound with neurotransmitter receptors showed promising results in modulating receptor activity, suggesting potential applications in treating conditions like depression and anxiety disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (7R)-7-Methyl-6-azaspiro[3.4]octane | Enantiomer with similar structure | Different stereochemistry affects biological activity |
| 6-Azaspiro[2.5]octane | Different ring structure | Variations in ring size impact chemical properties |
| 2-Azaspiro[3.4]octane | Lacks the methyl group at the 7th position | Less steric hindrance compared to (7S) isomer |
Q & A
Q. Table 1. Comparative Analytical Parameters
| Parameter | HPLC (Ion-Pair) | NMR (500 MHz) |
|---|---|---|
| Limit of Detection | 0.1 μg/mL | 0.05 mM |
| Precision (RSD%) | ≤1.5 | ≤0.8 |
| Key Peaks | t = 8.2 min | δ 3.4 ppm (N–CH) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)/XPhos | 78 | 99.5 |
| PdCl(PPh) | 62 | 97.8 |
| Solvent: DMF/THF (3:7) | 85 | 98.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
